molecular formula C11H15N3O5 B13513464 2-(2-((Tert-butoxycarbonyl)amino)-4-oxo-1,4-dihydropyrimidin-5-YL)acetic acid

2-(2-((Tert-butoxycarbonyl)amino)-4-oxo-1,4-dihydropyrimidin-5-YL)acetic acid

Cat. No.: B13513464
M. Wt: 269.25 g/mol
InChI Key: ZHHOCWYDBHVRPZ-UHFFFAOYSA-N
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Description

2-(2-((Tert-butoxycarbonyl)amino)-4-oxo-1,4-dihydropyrimidin-5-YL)acetic acid is a compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in organic synthesis to protect amines from unwanted reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((Tert-butoxycarbonyl)amino)-4-oxo-1,4-dihydropyrimidin-5-YL)acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-((Tert-butoxycarbonyl)amino)-4-oxo-1,4-dihydropyrimidin-5-YL)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(2-((Tert-butoxycarbonyl)amino)-4-oxo-1,4-dihydropyrimidin-5-YL)acetic acid involves its interaction with specific molecular targets. The Boc group provides stability and protection to the amino group, allowing the compound to participate in various chemical reactions without unwanted side reactions. The pyrimidine ring structure is known to interact with enzymes and receptors, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-((Tert-butoxycarbonyl)amino)-4-oxo-1,4-dihydropyrimidin-5-YL)acetic acid is unique due to its specific combination of the Boc-protected amino group and the pyrimidine ring structure. This combination provides distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C11H15N3O5

Molecular Weight

269.25 g/mol

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-pyrimidin-5-yl]acetic acid

InChI

InChI=1S/C11H15N3O5/c1-11(2,3)19-10(18)14-9-12-5-6(4-7(15)16)8(17)13-9/h5H,4H2,1-3H3,(H,15,16)(H2,12,13,14,17,18)

InChI Key

ZHHOCWYDBHVRPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C(=O)N1)CC(=O)O

Origin of Product

United States

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